4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline is an organic compound classified as a substituted aniline. It features a bromine atom, a fluorine atom, and a trifluoromethoxy group attached to the aromatic ring. This compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its antimicrobial properties and structural characteristics.
The compound has the following identifiers:
It is classified under hazardous materials due to its potential toxicity and reactivity, necessitating careful handling and storage in a well-ventilated area away from strong oxidizing agents .
The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline typically involves several key steps:
These methods may be optimized for industrial production, utilizing catalysts and specific reaction conditions (temperature, pressure) to enhance efficiency and yield .
The molecular structure of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline can be described as follows:
Property | Value |
---|---|
Melting Point | 30°C to 41°C |
Density | Not specified |
SMILES | NC1=C(F)C=C(Br)C(=C1)C(F)(F)F |
InChI Key | UYVDMCXPDGRLEC-UHFFFAOYSA-N |
This structural configuration influences the compound's reactivity and interactions in chemical reactions .
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline can participate in various chemical reactions:
These reactions are significant for synthesizing more complex organic compounds in pharmaceutical applications .
The mechanism of action for 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline primarily involves its interactions as an electrophile or nucleophile in various chemical environments. The trifluoromethoxy group increases the electron-withdrawing character of the molecule, thereby enhancing its reactivity towards nucleophiles.
Property | Value |
---|---|
Flash Point | Not available |
Viscosity | Not available |
Boiling Point | Not available |
The physical state and chemical stability are crucial for handling and application in laboratory settings .
4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline finds utility in various scientific fields:
Its diverse applications highlight the importance of this compound in both industrial and research contexts .
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2